molecular formula C14H14Cl2N2O2 B7795304 (4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one

(4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one

Cat. No.: B7795304
M. Wt: 313.2 g/mol
InChI Key: ORICQSZKDPKHBE-XFXZXTDPSA-N
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Description

The compound identified by the Chemical Abstracts Service number 6048874 is known as TG(16:0/14:0/18:1(9Z)). This compound is a type of triglyceride, which is a lipid molecule composed of one glycerol molecule bound to three fatty acid chains. Triglycerides are a major form of energy storage in animals and plants and play a crucial role in metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TG(16:0/14:0/18:1(9Z)) typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base. For example, glycerol can be reacted with palmitic acid (hexadecanoic acid), myristic acid (tetradecanoic acid), and oleic acid (octadecenoic acid) under acidic conditions to form the triglyceride.

Industrial Production Methods

Industrial production of triglycerides like TG(16:0/14:0/18:1(9Z)) often involves the use of enzymatic processes. Lipases, which are enzymes that catalyze the hydrolysis of fats, can be used to selectively esterify glycerol with specific fatty acids. This method is advantageous due to its specificity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

TG(16:0/14:0/18:1(9Z)) can undergo various chemical reactions, including:

    Hydrolysis: The triglyceride can be hydrolyzed to yield glycerol and free fatty acids.

    Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.

    Hydrogenation: The unsaturated fatty acid (oleic acid) can be hydrogenated to form a saturated fatty acid.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using water and a catalyst such as a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).

    Oxidation: Can be performed using oxidizing agents such as potassium permanganate or molecular oxygen.

    Hydrogenation: Requires hydrogen gas and a metal catalyst such as palladium or nickel.

Major Products

    Hydrolysis: Glycerol and a mixture of palmitic acid, myristic acid, and oleic acid.

    Oxidation: Various oxidative products including aldehydes, ketones, and carboxylic acids.

    Hydrogenation: Glycerol esterified with fully saturated fatty acids.

Scientific Research Applications

TG(16:0/14:0/18:1(9Z)) has several applications in scientific research:

    Chemistry: Used as a model compound to study lipid chemistry and the behavior of triglycerides in various chemical reactions.

    Biology: Serves as a substrate in studies of lipid metabolism and energy storage in cells.

    Medicine: Investigated for its role in metabolic disorders such as obesity and diabetes.

    Industry: Used in the formulation of cosmetics, food products, and biofuels.

Mechanism of Action

The biological effects of TG(16:0/14:0/18:1(9Z)) are primarily related to its role as an energy storage molecule. In the body, triglycerides are broken down by lipases to release free fatty acids and glycerol, which can then be used for energy production through β-oxidation and glycolysis. The molecular targets include enzymes involved in lipid metabolism, such as hormone-sensitive lipase and adipose triglyceride lipase.

Comparison with Similar Compounds

Similar Compounds

    TG(160/160/160): A triglyceride composed of three palmitic acid molecules.

    TG(180/180/180): A triglyceride composed of three stearic acid molecules.

    TG(181/181/181): A triglyceride composed of three oleic acid molecules.

Uniqueness

TG(16:0/14:0/18:1(9Z)) is unique due to its specific combination of fatty acids, which includes both saturated and unsaturated chains. This composition affects its physical properties, such as melting point and solubility, and its biological functions, making it distinct from other triglycerides with different fatty acid compositions.

Properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-9(17-8-2-7-15)12-14(19)20-13(18-12)10-3-5-11(16)6-4-10/h3-6,17H,2,7-8H2,1H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICQSZKDPKHBE-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)NCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/NCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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